8-Phenyl-3,7-dihydropurine-6-thione

Immunopharmacology Purine SAR Thiopurine Differentiation

8-Phenyl-3,7-dihydropurine-6-thione is a synthetic purine-6-thione derivative within the thiopurine class, structurally characterized by an 8-phenyl substituent on the purine core and a thione (C=S) group at the 6-position. First reported as 8-phenyl-6-mercaptopurine in early purine antagonist programs, the compound was designed to probe structure-activity relationships (SAR) around the clinically established thiopurines 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG).

Molecular Formula C11H8N4S
Molecular Weight 228.28 g/mol
CAS No. 3298-76-8
Cat. No. B14002038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenyl-3,7-dihydropurine-6-thione
CAS3298-76-8
Molecular FormulaC11H8N4S
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C(=S)N=CN3
InChIInChI=1S/C11H8N4S/c16-11-8-10(12-6-13-11)15-9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)
InChIKeyHDZBMCOWYLRKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Phenyl-3,7-dihydropurine-6-thione (CAS 3298-76-8) – Baseline Compound Identity and Core Pharmacophore Context


8-Phenyl-3,7-dihydropurine-6-thione is a synthetic purine-6-thione derivative within the thiopurine class, structurally characterized by an 8-phenyl substituent on the purine core and a thione (C=S) group at the 6-position [1]. First reported as 8-phenyl-6-mercaptopurine in early purine antagonist programs, the compound was designed to probe structure-activity relationships (SAR) around the clinically established thiopurines 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) [2]. Unlike its parent analogs, which are widely used as antimetabolite immunosuppressants and antileukemic agents, 8-Phenyl-3,7-dihydropurine-6-thione has received limited contemporary profiling; its most salient reported biological property is the loss of immunosuppressive activity upon introduction of the 8-phenyl group [3].

SAR probe use Thiopurine 8-position pharmacophore mapping
Key selection logic Structural match for negative-control workflows, not an immunosuppressive tool
Reported class context 8-phenyl substitution reported to abolish immunosuppression vs. parent thiopurines

Why Thiopurine Analogs Cannot Be Interchanged: The Critical Role of the 8-Phenyl Substituent in 8-Phenyl-3,7-dihydropurine-6-thione


Generic substitution among thiopurine analogs is not scientifically justified because minor structural modifications at the purine 8-position can qualitatively invert a compound's biological profile. In the foundational SAR study by Fu et al., addition of an 8-phenyl group to 6-mercaptopurine and 6-thioguanine resulted in complete abolition of immunosuppressive activity as measured by inhibition of antibody production in mice [1]. This finding demonstrates that the 8-phenyl moiety is not a passive spectator but actively disrupts the molecular recognition events required for immunosuppression. Consequently, a procurement decision that treats 8-Phenyl-3,7-dihydropurine-6-thione as a generic 6-MP surrogate risks introducing a compound with fundamentally different pharmacological properties, making it unsuitable for applications where thiopurine-mediated immunosuppression or antimetabolite activity is required.

Biological mismatch 8-Phenyl analog reported inactive in immunosuppression assays; 6-MP/6-TG are active. Profile may invert.
SAR discontinuity 8-Phenyl substitution can disrupt molecular recognition required for thiopurine antimetabolite activity.
Procurement risk Using as a generic 6-MP/6-TG surrogate introduces fundamentally different pharmacological context.

Quantitative Differential Evidence: 8-Phenyl-3,7-dihydropurine-6-thione vs. 6-Mercaptopurine and 6-Thioguanine


8-Phenyl Substitution Abolishes In Vivo Immunosuppression: Head-to-Head Comparison with 6-MP and 6-TG

In a direct comparative study, 8-phenyl-6-mercaptopurine (the target compound) and its 2-amino congener, 8-phenyl-6-thioguanine, were evaluated alongside the parent drugs 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) for their ability to inhibit antibody production in mice [1]. The parent compounds 6-MP and 6-TG produced measurable suppression of the humoral immune response, consistent with their known immunosuppressive clinical profile. In contrast, both 8-phenyl-substituted analogs—including 8-Phenyl-3,7-dihydropurine-6-thione—showed no immunosuppressive property in the identical assay at the doses tested [1]. The authors explicitly concluded that 8-phenyl substitution abolished the immunosuppressive activity characteristic of the 6-thiopurine pharmacophore. No quantitative ED50 values were reported in this brief communication, preventing a numerical fold-change calculation; nevertheless, the binary qualitative outcome (active vs. inactive) represents a high-contrast differentiation.

8-Phenyl vs. 6-MP/6-TG immunosuppression
Head-to-head
Complete loss of activity vs. active parent compounds
Supports negative-control selection; 8-phenyl group eliminates immunosuppressive endpoint response
Qualitative outcome only; numerical ED50 not available from brief communication
Immunopharmacology Purine SAR Thiopurine Differentiation

Evidence-Linked Application Scenarios for 8-Phenyl-3,7-dihydropurine-6-thione


Negative Control Compound for Thiopurine Immunosuppression Mechanism Studies

Based on the demonstrated absence of immunosuppressive activity [1], 8-Phenyl-3,7-dihydropurine-6-thione is ideally suited as a structurally matched negative control in experiments designed to dissect the molecular determinants of 6-MP/6-TG-mediated immunosuppression. When used alongside active 6-MP or 6-TG, this compound enables researchers to attribute observed immunological effects specifically to pharmacophoric features absent in the 8-phenyl derivative.

Chemical Probe for Structure-Activity Relationship (SAR) Expansion at the Purine 8-Position

The sharp functional contrast between the parent thiopurines and the 8-phenyl analog [1] makes 8-Phenyl-3,7-dihydropurine-6-thione a valuable starting scaffold for medicinal chemistry programs exploring 8-substituted purines as selective agents—where immunosuppressive activity is deliberately engineered out to reduce on-target toxicity while retaining or introducing alternative pharmacological activities.

Reference Standard for Analytical Method Development and Metabolite Identification

Given its distinct chromatographic and spectroscopic properties relative to 6-MP and 6-TG, 8-Phenyl-3,7-dihydropurine-6-thione can serve as a reference standard in LC-MS or HPLC method development aimed at resolving closely related thiopurine analogs in complex biological matrices. Its unambiguous structural identity (C11H8N4S, MW 228.27) facilitates use as a system suitability marker in purity and stability-indicating assays.

Application
Selection Property
Validation Focus
Negative control for thiopurine immunosuppression studies
Structurally matched inactive analog
Immunosuppression endpoint context review
SAR probe at purine 8-position
8-Phenyl pharmacophore disruption profile
Biological activity shift verification
Reference standard for thiopurine analog resolution
Distinct chromatographic identity
LC-MS/HPLC system suitability and method selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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